molecular formula C9H13ClFN3 B2425913 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride CAS No. 1246547-57-8

1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride

Cat. No.: B2425913
CAS No.: 1246547-57-8
M. Wt: 217.67
InChI Key: BQJCYQVSBCYFBA-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride is a chemical compound with the molecular formula C9H13ClFN3. It is known for its unique structure, which includes a fluorophenyl group attached to an ethylguanidine moiety.

Preparation Methods

The synthesis of 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride typically involves the reaction of 2-(2-fluorophenyl)ethylamine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the guanidine moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Scientific Research Applications

1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool to study specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

2-[2-(2-fluorophenyl)ethyl]guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.ClH/c10-8-4-2-1-3-7(8)5-6-13-9(11)12;/h1-4H,5-6H2,(H4,11,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJCYQVSBCYFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN=C(N)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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